molecular formula C22H22F4N2O2 B2640700 4-(3-Phenylprop-2-enyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone CAS No. 1025268-48-7

4-(3-Phenylprop-2-enyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone

Cat. No. B2640700
CAS RN: 1025268-48-7
M. Wt: 422.424
InChI Key: WQFHWFXGKGHOSL-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(3-Phenylprop-2-enyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone” is a chemical of interest in the field of pharmaceutical testing . It is available for purchase from various suppliers for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a phenylpropenyl group, a piperazine ring, a tetrafluoroethoxy group, and a phenyl ketone group . The exact 3D structure would need to be determined using specialized software or experimental techniques such as X-ray crystallography.

Scientific Research Applications

Synthesis Techniques and Intermediate Compounds

Research on compounds structurally related to 4-(3-Phenylprop-2-enyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone has been focused on the development of synthesis techniques and the exploration of intermediate compounds for various applications, including medicinal chemistry. One study described the improved asymmetric synthesis of a potent cholesteryl ester transfer protein inhibitor, highlighting the establishment of an asymmetric center via chiral reduction and the use of a Cu-mediated intramolecular amination reaction (Rano & Kuo, 2009). Another research demonstrated the utility of organoboranes for the general synthesis of enantiomerically pure drugs, using asymmetric reduction of specific ketones (Ramachandran et al., 1995).

Solid Phase Synthesis and Enamine Linkers

Further investigation involved the solid phase synthesis of 2-aminobutadienes using a piperazine linker, introducing a method for attaching ketones via an enamine linker compatible with anion chemistry (Hird et al., 1997). This approach demonstrates the versatility of using piperazine-based structures for creating complex organic compounds.

Structural Studies and Crystallography

Structural studies such as the analysis of cinnarizinium fumarate have provided detailed insights into the conformation and interactions of similar compounds within crystalline frameworks. Such studies are crucial for understanding the physical and chemical properties of potential drug candidates (Kavitha et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available literature. As with any chemical, it should be handled with appropriate safety precautions. Always refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer for specific safety information .

properties

IUPAC Name

[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F4N2O2/c23-21(24)22(25,26)30-19-10-4-9-18(16-19)20(29)28-14-12-27(13-15-28)11-5-8-17-6-2-1-3-7-17/h1-10,16,21H,11-15H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFHWFXGKGHOSL-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Phenylprop-2-enyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone

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